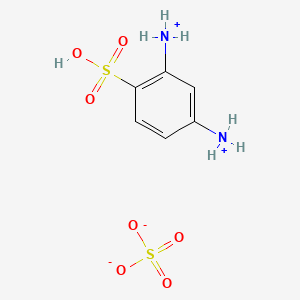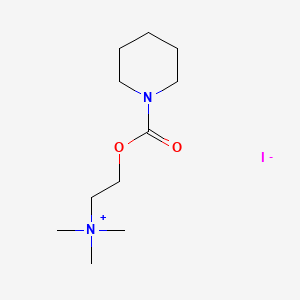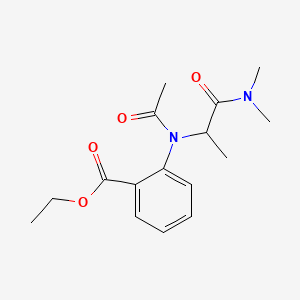
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride is a synthetic compound known for its potent analgesic properties. It is structurally related to norpethidine derivatives and has been studied for its effectiveness in pain management. This compound is notable for being significantly more potent than both morphine and pethidine, making it a subject of interest in pharmaceutical research .
Preparation Methods
The synthesis of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the piperidine ring through a substitution reaction.
Addition of the Hydroxy-Phenoxypropyl Group: The hydroxy-phenoxypropyl group is added via a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is primarily studied for its analgesic properties and potential use in pain management.
Biological Studies: The compound is used in studies to understand its effects on the central nervous system and its interaction with opioid receptors.
Medicinal Chemistry: Researchers explore its structure-activity relationship to design more potent and safer analgesics.
Industrial Applications: It is used in the development of new pain relief medications.
Mechanism of Action
The analgesic effects of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride are primarily due to its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the transmission of pain signals. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier effectively .
Comparison with Similar Compounds
Compared to other analgesic compounds, 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride stands out due to its high potency and lower side effect profile. Similar compounds include:
Morphine: A natural opioid with strong analgesic properties but higher risk of addiction and side effects.
Pethidine: A synthetic opioid with analgesic properties but less potent than the compound .
This compound’s unique structure and pharmacological profile make it a valuable subject of study in the quest for effective pain management solutions.
Properties
CAS No. |
63905-54-4 |
|---|---|
Molecular Formula |
C23H30ClNO4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
ethyl 1-(2-hydroxy-3-phenoxypropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-2-27-22(26)23(19-9-5-3-6-10-19)13-15-24(16-14-23)17-20(25)18-28-21-11-7-4-8-12-21;/h3-12,20,25H,2,13-18H2,1H3;1H |
InChI Key |
YOTISNNICHWTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CC(COC2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
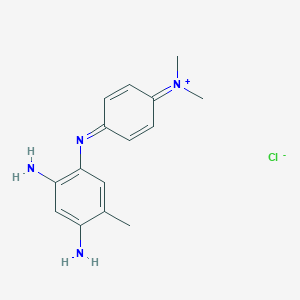



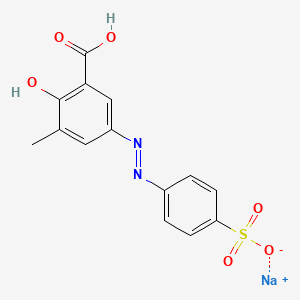

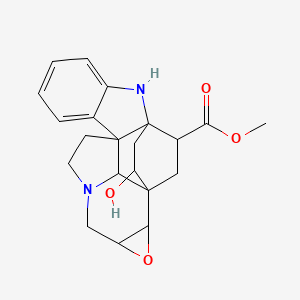

![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
